

# Evenamide Demonstrates Efficacy Against Both Positive and Negative Symptoms of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Evenamide |           |
| Cat. No.:            | B1671789  | Get Quote |

New clinical trial data reveals that **evenamide**, a novel glutamate modulator, significantly improves both positive and negative symptoms in patients with schizophrenia, offering a promising new avenue for treatment, particularly for those who have not responded adequately to current antipsychotic therapies.

Recent findings from two key clinical trials, the Phase II/III Study 008A and the Phase II Study 014/015, provide a comprehensive look into the efficacy of **evenamide** as an add-on therapy. The data, presented below, indicates a statistically significant impact on the Positive and Negative Syndrome Scale (PANSS), a standard tool for measuring symptom severity in schizophrenia.

#### Quantitative Analysis of Evenamide's Efficacy

The following tables summarize the key quantitative data from the clinical trials, comparing the effects of **evenamide** on the positive and negative symptom subscales of the PANSS.

### Study 008A: A Four-Week, Randomized, Placebo-Controlled Trial

This study evaluated the efficacy of **evenamide** as an add-on to a second-generation antipsychotic in 291 patients with chronic schizophrenia who had an inadequate response to their current treatment.[1][2][3]



| Symptom<br>Category  | Outcome<br>Measure                                              | Evenamide<br>Group                          | Placebo Group | p-value   |
|----------------------|-----------------------------------------------------------------|---------------------------------------------|---------------|-----------|
| Positive<br>Symptoms | Mean Change<br>from Baseline<br>(PANSS Positive<br>Subscale)    | Statistically<br>Significant<br>Improvement | -             | < 0.05[1] |
| Negative<br>Symptoms | Mean Change<br>from Baseline<br>(PANSS<br>Negative<br>Subscale) | Statistically<br>Significant<br>Improvement | -             | < 0.05[1] |
| Overall<br>Symptoms  | Mean Change<br>from Baseline<br>(PANSS Total<br>Score)          | -10.2[3]                                    | -7.6[3]       | 0.006[2]  |

## Study 014/015: A One-Year, Open-Label, Rater-Blinded Trial

This study assessed the long-term safety and efficacy of **evenamide** as an add-on therapy in 161 patients with treatment-resistant schizophrenia.[4] While specific mean change values for the subscales are not yet fully published, the study reported a notable improvement across all PANSS subscales.

| Symptom Category                  | Outcome Measure                                    | Result               |
|-----------------------------------|----------------------------------------------------|----------------------|
| Positive and Negative<br>Symptoms | Improvement in all PANSS<br>Subscales at Six Weeks | Observed Improvement |

#### **Experimental Protocols**

A detailed understanding of the methodologies employed in these trials is crucial for interpreting the findings.



#### **Study 008A Protocol**

This Phase II/III international, randomized, double-blind, placebo-controlled study was conducted over four weeks in 45 centers across 11 countries.[2][3] A total of 291 patients with chronic schizophrenia who were not adequately responding to their current second-generation antipsychotic were randomized to receive either **evenamide** (30 mg twice daily) or a placebo in addition to their ongoing treatment. The primary endpoint was the change from baseline in the PANSS total score. Secondary endpoints included changes in the PANSS positive and negative subscales.[1][5]



Click to download full resolution via product page

Figure 1: Workflow of Study 008A.



#### Study 014/015 Protocol

This Phase II study was a six-week, randomized, open-label, rater-blinded, international trial (Study 014) with a 46-week extension (Study 015).[4] The study enrolled 161 patients with treatment-resistant schizophrenia who were not responding to their current antipsychotic medication (excluding clozapine). Patients were randomized to receive one of three fixed doses of **evenamide** (7.5 mg, 15 mg, or 30 mg twice daily) as an add-on therapy. The primary objective was to evaluate safety and tolerability, with efficacy, measured by changes in the PANSS total and subscale scores, as a secondary objective.[4]





Click to download full resolution via product page

Figure 2: Workflow of Study 014/015.

# Mechanism of Action: Modulating Glutamate Signaling

**Evenamide**'s unique mechanism of action is centered on the modulation of glutamate, the primary excitatory neurotransmitter in the brain.[5][6] In schizophrenia, it is hypothesized that



there is an excessive release of glutamate, leading to neuronal hyperexcitability and contributing to the symptoms of psychosis. **Evenamide** is a voltage-gated sodium channel (VGSC) blocker that normalizes this aberrant glutamate release without affecting basal glutamate levels.[3][7] By targeting this upstream mechanism, **evenamide** is thought to have a broader impact on the downstream signaling pathways that are dysregulated in schizophrenia.



Click to download full resolution via product page

Figure 3: Evenamide's Mechanism of Action.

The consistent and significant improvements observed in both positive and negative symptoms across these clinical trials underscore the potential of **evenamide** as a valuable adjunctive therapy in the management of schizophrenia. Further research, including the full publication of subscale data from Study 014/015, will provide a more granular understanding of its therapeutic profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Newron reports compelling additional data documenting the efficacy of evenamide in pivotal study 008A in poorly responding schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]



- 4. EVENAMIDE, AS AN ADD-ON TO ANTIPSYCHOTICS, PRODUCES LONG- LASTING CLINICALLY MEANINGFUL BENEFIT AND CONVERTS TREATMENT- RESISTANT SCHIZOPHRENIA (TRS) PATIENTS INTO A RESPONSIVE STATE: 6-MONTH RESULTS FROM AN ONGOING INTERNATIONAL RANDOMIZED STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newron.com [newron.com]
- 6. EVENAMIDE AS ADD-ON TREATMENT FOR PATIENTS WITH CHRONIC SCHIZOPHRENIA NOT RESPONDING ADEQUATELY TO THEIR CURRENT ANTIPSYCHOTIC MEDICATION: RESULTS OF A POTENTIALLY PIVOTAL, PHASE II/III, INTERNATIONAL, RANDOMIZED, DOUBLE BLIND, PLACEBO- CONTROLLED TRIAL -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newron Reports Compelling Additional Data Documenting the Efficacy of Evenamide in Pivotal Study 008A in Poorly Responding Schizophrenia Patients [businesswire.com]
- To cite this document: BenchChem. [Evenamide Demonstrates Efficacy Against Both Positive and Negative Symptoms of Schizophrenia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#comparing-evenamide-s-effect-on-positive-vs-negative-symptoms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com